5-HT2A Receptor Functional Activity
In an isolated rat thoracic aorta assay, MDPEA (3,4-methylenedioxyphenethylamine) elicited concentration-dependent contraction with a pD2 value of 4.19 [1]. This functional activity at 5-HT2A receptors is compared to unsubstituted phenethylamine (PEA, pD2 = 4.68) and 2C-H (2-(2,5-dimethoxyphenyl)ethylamine, pD2 = 5.12) [1]. MDPEA is approximately 3-fold less potent than PEA and ~8.5-fold less potent than 2C-H in this functional assay, demonstrating that 3,4-methylenedioxy substitution attenuates 5-HT2A-mediated vasoconstriction relative to unsubstituted or 2,5-dimethoxy substitution patterns.
| Evidence Dimension | 5-HT2A receptor-mediated vasocontractile potency |
|---|---|
| Target Compound Data | pD2 = 4.19 |
| Comparator Or Baseline | Phenethylamine (PEA): pD2 = 4.68; 2C-H: pD2 = 5.12 |
| Quantified Difference | MDPEA is 3.1× less potent than PEA; 8.5× less potent than 2C-H (calculated as 10^(4.68-4.19) and 10^(5.12-4.19)) |
| Conditions | Isolated rat thoracic aorta; concentration-response curves; pD2 = -log EC50 |
Why This Matters
This quantifies the functional impact of 3,4-methylenedioxy substitution on 5-HT2A receptor activity, enabling informed selection of MDPEA as a lower-potency control or scaffold in serotonergic pharmacology studies.
- [1] Sáez, J. C., et al. (1989). α-Adrenergic and 5-HT2-serotonergic effects of some β-phenylethylamines on isolated rat thoracic aorta. General Pharmacology, 20(4), 471-475. (Data for MDPEA, PEA, 2C-H extracted from Table 1; pD2 values reported.) View Source
